molecular formula C25H29ClN4O3 B2631279 3-((2-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one CAS No. 897611-85-7

3-((2-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2631279
CAS No.: 897611-85-7
M. Wt: 468.98
InChI Key: SDUHHHMXUDMEEG-UHFFFAOYSA-N
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Description

3-((2-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29ClN4O3 and its molecular weight is 468.98. The purity is usually 95%.
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Scientific Research Applications

Dopamine Receptor Interaction

The compound demonstrates interaction with dopamine receptors, notably D2-like receptors, indicating its relevance in neuropsychiatric disorders. It's part of a class of arylcycloalkylamines, where the arylalkyl substituents enhance potency and selectivity at these receptors. The complex structure contributes to its selectivity and potency, though specific effects of the arylalkyl moieties are unpredictable (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, Ablordeppey, 2009). Similarly, advancements in dopamine D2 receptor ligands for treating neuropsychiatric disorders underscore the importance of the piperazine moiety and its derivatives. The typical pharmacophore with high D2 receptor affinity includes components like the aromatic moiety and cyclic amine, with the aromatic/heteroaromatic lipophilic fragment being crucial (Jůza, Musílek, Mezeiova, Soukup, Korábečný, 2022).

Renin-Angiotensin System Interaction

The compound's role in the renin-angiotensin system, especially regarding memory processing, is significant. Dopamine-Angiotensin IV interactions in the brain suggest potential clinically relevant effects of drugs affecting both the renin-angiotensin system and dopamine receptors. This interplay is vital for understanding its therapeutic implications in cognitive functions (Braszko, 2010).

Anticancer Applications

The compound, as part of the piperazine derivatives, is noteworthy in anticancer research, with specific derivatives showing high tumor specificity and minimal keratinocyte toxicity. Some compounds have been identified to induce apoptotic cell death in cancer cell lines, highlighting the importance of structural variations for medicinal efficacy (Sugita, Takao, Uesawa, Sakagami, 2017).

Anti-Mycobacterial Activity

Piperazine-based molecules, which include the given compound, are critical in fighting Mycobacterium tuberculosis. Structural variations in these molecules can lead to potent activity against drug-resistant strains, marking their importance in developing new anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, Karpoormath, 2020).

Antitubercular Activity

The compound's relevance in antitubercular activity is underscored through its structural alignment with piperazine derivatives. These derivatives have shown efficacy against various strains of Mycobacterium tuberculosis, with the formation and structure-activity relationship of these compounds being pivotal in designing new antitubercular drugs (Asif, 2014).

Properties

IUPAC Name

3-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O3/c1-18-15-22(32)23(25(33)30(18)17-19-5-4-8-27-16-19)24(20-6-2-3-7-21(20)26)29-11-9-28(10-12-29)13-14-31/h2-8,15-16,24,31-32H,9-14,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUHHHMXUDMEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=CC=C3Cl)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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